molecular formula C21H17F3N2O5S B6018930 N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B6018930
M. Wt: 466.4 g/mol
InChI Key: MAGFFJOBDMWMDK-UHFFFAOYSA-N
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Description

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide is a synthetic small molecule characterized by a chromene-6-sulfonamide core linked to a substituted indole moiety. The indole ring features a 2-methyl group and a 5-trifluoromethoxy substituent, while the chromene component includes a 2-oxo group and a sulfonamide functional group at position 4.

Properties

IUPAC Name

N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5S/c1-12-16(17-11-14(31-21(22,23)24)3-5-18(17)26-12)8-9-25-32(28,29)15-4-6-19-13(10-15)2-7-20(27)30-19/h2-7,10-11,25-26H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFFJOBDMWMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide involves several steps:

  • Indole Synthesis: Starting with a 2-methylindole, which undergoes electrophilic aromatic substitution to introduce the trifluoromethoxy group.

  • Chromene Formation: The chromene moiety is synthesized via a Pechmann condensation reaction involving a phenol derivative and an activated carboxylic acid derivative.

  • Sulfonamide Addition: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine group on the indole-chromene intermediate. Industrial Production Methods: Industrial-scale production might employ similar steps but optimized for scalability and yield, using continuous flow reactions and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation reactions to form sulfone derivatives.

  • Reduction: Can be reduced to form the corresponding amine derivatives.

  • Substitution: Participates in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the indole moiety. Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride.

  • Substitution: Alkylating agents for nucleophilic substitution. Major Products Formed:

  • Oxidation: Sulfone derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted indole or chromene derivatives.

Scientific Research Applications

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide has wide-ranging applications:

  • Chemistry: Used as a reagent in organic synthesis to introduce indole and chromene functionalities.

  • Biology: Investigated for its potential as a bioactive molecule, particularly for enzyme inhibition studies.

  • Medicine: Potential therapeutic agent due to its unique structure, being studied for anti-inflammatory and anticancer properties.

  • Industry: Utilized in material science for the development of new polymers and dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the sulfonamide moiety increases its binding affinity. The indole and chromene structures facilitate interactions with proteins, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Chromene vs. Benzene/Benzoxazole Cores

  • Benzoxazole-containing analogues (e.g., ) may exhibit improved metabolic stability due to reduced oxidative susceptibility .

Trifluoromethoxy vs. Methoxy/Chloro Substituents

  • Chloro-substituted derivatives (e.g., ) may prioritize halogen-bonding interactions in enzymatic pockets .

Sulfonamide vs. Carboxamide Functional Groups

  • Sulfonamides generally exhibit stronger acidity (pKa ~10–11) than carboxamides (pKa ~15–17), influencing solubility and hydrogen-bonding capacity. This may favor sulfonamides in targeting charged residues in proteins .

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